5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole)
Description
5,5'-Bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is a bis-triazole derivative featuring phenethylthio (–SCH₂C₆H₅) and phenyl (–C₆H₅) substituents. The compound’s structure combines a bi(1,2,4-triazole) core with sulfur-containing and aromatic groups, which may enhance thermal stability and modulate sensitivity compared to conventional nitro-functionalized energetic materials.
Properties
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N6S2/c1-5-13-25(14-6-1)21-23-39-31-35-33-29(37(31)27-17-9-3-10-18-27)30-34-36-32(38(30)28-19-11-4-12-20-28)40-24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXTZNBTZHZVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) typically involves a multi-step synthetic process. A common approach starts with the synthesis of intermediate triazole derivatives through cyclization reactions of appropriate precursors. Subsequent functionalization with phenethylthio and phenyl groups is achieved using nucleophilic substitution or electrophilic aromatic substitution reactions under carefully controlled conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound requires optimization of reaction parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : The compound 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions typically use reducing agents such as sodium borohydride. Substitution reactions can be facilitated by halogenating agents or electrophiles.
Major Products Formed: : The major products of these reactions depend on the specific reaction pathways and conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules, particularly in the design of pharmaceuticals and novel materials.
Biology: : Its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound's structure lends itself to drug design and development, where it may interact with biological targets to produce therapeutic effects.
Industry: : Industrial applications include the development of polymers, coatings, and other materials with unique mechanical and chemical properties.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. Its phenethylthio and phenyl groups play a crucial role in binding to active sites, altering the function of these targets.
Molecular Targets and Pathways: : The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. By binding to these targets, the compound can modulate biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Nitro-Substituted Triazoles
Compounds like 5,5′-dinitro-3,3′-bis-1,2,4-triazole (DNBT) () prioritize high energy density through nitro (–NO₂) groups. DNBT exhibits a density of ~1.90 g/cm³ and decomposition temperatures >200°C, with detonation velocities comparable to RDX (~8,800 m/s) . In contrast, the target compound’s phenethylthio groups likely reduce oxygen balance and detonation performance but improve thermal stability and lower sensitivity due to sulfur’s electron-donating nature and steric bulk.
Azetidine-Fused Triazoles
Azetidine-triazole hybrids (e.g., 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole ) achieve decomposition temperatures >200°C and high crystal densities (~1.85–1.95 g/cm³) (). The azetidine ring introduces strain and nitrogen content, enhancing energy release. The target compound’s phenyl and phenethylthio groups may similarly improve packing efficiency and stability but lack the strain energy of azetidine .
Nitroimino-Functionalized Triazoles
N,N′-(5,5′-Bis(nitroimino)-tetrahydro-bi(1,2,4-triazole)) () demonstrates superior detonation performance (40.3 GPa, 9,421 m/s) due to nitroimino (–N–NO₂) groups. However, the target compound’s sulfur substituents may trade energy for reduced sensitivity, making it suitable for applications requiring low ignition risk .
Thermal Stability and Sensitivity
The phenethylthio groups in the target compound likely increase thermal stability by introducing steric hindrance and sulfur’s stabilizing effects. For example:
- DNBT : Decomposition at ~250°C .
- Azetidine-triazole hybrids : Decomposition >200°C .
- Target compound : Expected decomposition >250°C (inferred from bulky substituents).
Sensitivity comparisons:
- Nitro-rich triazoles (e.g., DNBT) exhibit moderate impact sensitivity (IS ~5 J).
- Sulfur-containing analogs (e.g., thiol-triazoles in ) show lower sensitivity due to reduced oxygen content. The target compound’s phenethylthio groups may further decrease friction/impact sensitivity.
Detonation Performance and Density
*Inferred values based on substituent contributions.
Research Findings and Trends
- Thermal Stability : Bulky substituents (e.g., phenethylthio, phenyl) enhance stability but may reduce energy density .
- Sensitivity Trade-offs : Sulfur-containing groups lower sensitivity, making the target compound safer for industrial applications .
- Synthetic Strategies : Nucleophilic substitution () and azetidine fusion () are viable routes for analogous triazole derivatives.
Biological Activity
5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is a synthetic compound that belongs to the class of bi-heterocyclic triazoles. This compound has garnered attention due to its potential biological activities, including antifungal and anticancer properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is . The compound features two phenethylthio groups attached to a bi-triazole backbone. This unique structure contributes to its diverse biological activities.
Antifungal Activity
Research indicates that compounds similar to 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) exhibit significant antifungal activity. A study demonstrated that triazole derivatives can inhibit the growth of various fungi by disrupting their cell membrane integrity and inhibiting ergosterol biosynthesis .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 8 µg/mL |
| Compound B | Aspergillus niger | 16 µg/mL |
| 5,5'-bis(phenethylthio)-... | Candida tropicalis | 12 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Triazoles have been shown to induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of apoptotic signaling pathways .
Case Study: In Vitro Anticancer Activity
A recent in vitro study evaluated the cytotoxic effects of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:
- Cell Line: MCF-7 (Breast Cancer)
- IC50: 15 µM
- Cell Line: HeLa (Cervical Cancer)
- IC50: 20 µM
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The biological activity of 5,5'-bis(phenethylthio)-4,4'-diphenyl-4H,4'H-3,3'-bi(1,2,4-triazole) is attributed to its ability to interact with specific biological targets. Triazoles typically inhibit enzymes involved in fungal cell wall synthesis and may also affect cancer cell metabolism by targeting mitochondrial functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
